Product packaging for Methyl 7-fluoro-1H-indazole-4-carboxylate(Cat. No.:CAS No. 1079993-19-3)

Methyl 7-fluoro-1H-indazole-4-carboxylate

Cat. No.: B1457172
CAS No.: 1079993-19-3
M. Wt: 194.16 g/mol
InChI Key: PBYSPIOLQQDIAR-UHFFFAOYSA-N
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Description

Structural Classification Within Indazole Derivatives

The structural classification of this compound within the broader family of indazole derivatives reveals the systematic approach to molecular design that characterizes modern heterocyclic chemistry. Indazoles, as bicyclic aromatic compounds consisting of fused benzene and pyrazole rings, represent a privileged scaffold in pharmaceutical research due to their structural similarities to other biologically active heterocycles such as indoles, benzimidazoles, and pyrazoles. The specific substitution pattern exhibited by this compound, with fluorine at the 7-position and a methyl ester at the 4-position, places it within a subset of indazole derivatives that have demonstrated enhanced biological activities and improved pharmacokinetic properties.

The tautomeric considerations inherent to indazole chemistry play a crucial role in understanding the structural properties of this compound. While indazoles can exist in both 1H-indazole and 2H-indazole forms, the 1H-tautomer is thermodynamically more stable and represents the predominant form under physiological conditions. This tautomeric preference influences the compound's reactivity patterns and biological interactions, as the nitrogen positioning affects hydrogen bonding capabilities and electronic distribution throughout the molecular framework. The amphoteric nature of indazoles, with proton dissociation constant values of 1.04 for the indazolium cation equilibrium and 13.86 for the indazolate anion equilibrium, further contributes to their versatile chemical behavior.

Research into indazole derivatives has revealed their exceptional performance in biologically relevant applications, with various substitution patterns conferring specific therapeutic properties. The incorporation of fluorine atoms, as seen in this compound, represents a strategic approach to modulating biological activity through enhanced metabolic stability, improved cell membrane permeability, and altered protein binding interactions. The positioning of the fluorine substituent at the 7-position specifically influences the electronic properties of the indazole core, potentially affecting binding affinity and selectivity for biological targets. This systematic approach to structural modification has enabled the development of indazole derivatives with applications ranging from anti-inflammatory agents to anticancer therapeutics.

Structural Feature Classification Functional Impact
Core Ring System Bicyclic indazole Aromatic stability and biological recognition
7-Position Fluorine Halogen substitution Enhanced metabolic stability and electronic modulation
4-Position Methyl Ester Carboxylate derivative Synthetic versatility and potential bioconjugation
1H-Tautomer Preferred isomeric form Optimal hydrogen bonding and biological activity

Historical Context in Heterocyclic Chemistry Research

The historical development of indazole chemistry traces its origins to the pioneering work of Emil Fischer in the late nineteenth century, establishing a foundation that continues to influence contemporary research on compounds like this compound. Fischer's initial investigations into indazole derivatives began in 1883, when he first obtained indazole through the heating of ortho-hydrazine cinnamic acid, marking the beginning of systematic studies into this important class of heterocyclic compounds. This early work established the fundamental synthetic approaches that would later enable the development of sophisticated derivatives incorporating fluorine substituents and ester functionalities, as exemplified by this compound.

The progression from Fischer's foundational studies to modern indazole research demonstrates the evolution of synthetic methodology and structural understanding that has enabled the precise control of substitution patterns. Fischer's development of phenylhydrazine as a key reagent for sugar chemistry inadvertently provided crucial insights into nitrogen-nitrogen bond formation that would later inform the synthesis of indazole derivatives. The Fischer indole synthesis, discovered in 1883, established fundamental principles of heterocyclic chemistry that continue to influence contemporary approaches to indazole construction, including the synthetic strategies employed for accessing fluorinated derivatives like this compound.

The modern renaissance in indazole chemistry has been significantly influenced by advances in fluorine chemistry and the recognition of fluorine's unique properties in pharmaceutical applications. The development of methods for introducing fluorine substituents into heterocyclic systems has transformed the field, enabling the synthesis of compounds like this compound with precisely controlled substitution patterns. This progression reflects broader trends in medicinal chemistry, where the strategic incorporation of fluorine atoms has become a standard approach for optimizing drug candidates through enhanced metabolic stability, improved bioavailability, and modulated biological activity.

Contemporary research methodologies, including the Davis-Beirut reaction for indazole synthesis, have expanded the synthetic toolkit available for constructing complex indazole derivatives under mild conditions. These modern approaches enable the efficient preparation of substituted indazoles with diverse functional groups, facilitating the exploration of structure-activity relationships and the optimization of biological properties. The availability of this compound as a commercial building block reflects the maturation of synthetic methodologies and the growing recognition of indazole derivatives as privileged scaffolds in drug discovery research.

The historical trajectory from Fischer's pioneering investigations to the current availability of specialized derivatives like this compound illustrates the cumulative nature of scientific progress in heterocyclic chemistry. The systematic study of indazole derivatives has revealed their broad spectrum of biological activities, including anti-inflammatory, anticancer, and cardiovascular applications, establishing them as valuable targets for pharmaceutical development. This rich history of research and development provides the scientific foundation for understanding the potential applications and future directions for compounds like this compound in contemporary chemical and biological research.

Historical Period Key Development Impact on Current Research
1883 Fischer's initial indazole synthesis Established fundamental synthetic principles
Early 1900s Development of phenylhydrazine chemistry Enabled nitrogen-nitrogen bond formation strategies
Mid-20th Century Emergence of fluorine chemistry Introduced fluorine substitution for enhanced properties
Recent Decades Davis-Beirut reaction and modern methods Facilitated mild synthetic conditions and complex derivatives

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FN2O2 B1457172 Methyl 7-fluoro-1H-indazole-4-carboxylate CAS No. 1079993-19-3

Properties

IUPAC Name

methyl 7-fluoro-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-7(10)8-6(5)4-11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYSPIOLQQDIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NNC2=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731549
Record name Methyl 7-fluoro-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079993-19-3
Record name Methyl 7-fluoro-1H-indazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1079993-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-fluoro-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes to the Indazole Core with Fluorine Substitution

The core 1H-indazole scaffold with fluorine substitution at the 7-position is typically synthesized starting from appropriately substituted fluoroaryl precursors. The literature reveals several approaches:

  • Hydrazine Hydrate Cyclization of Fluoroaryl Precursors:
    A classical method involves the reaction of 2-fluorobenzaldehyde or 2-fluoroacetophenone derivatives with hydrazine hydrate under reflux conditions in aqueous media. This leads to the formation of fluoro-substituted indazoles through hydrazone formation followed by cyclization. For example, 7-fluoroindazole derivatives have been synthesized by refluxing 2-fluorobenzaldehyde with hydrazine hydrate for 12-48 hours, followed by workup and purification, yielding the fluoroindazole core in moderate yields (~41%).

  • Copper-Catalyzed Cyclization of o-Haloaryl N-Sulfonylhydrazones:
    Recent advances include copper-mediated cyclizations where o-haloaryl N-sulfonylhydrazones undergo thermo-induced isomerization and cyclization to yield 1H-indazoles with diverse substituents including fluorine. This method offers good functional group tolerance and proceeds under relatively mild conditions with low catalyst loading.

  • Silver(I)-Mediated Intramolecular Oxidative C–H Amination:
    A novel synthetic route employs Ag(I)-mediated intramolecular oxidative C–H amination to construct 1H-indazoles bearing various substituents such as esters and fluoro groups. This method is particularly efficient and applicable to medicinal chemistry targets. Mechanistic studies suggest an outer-sphere electron transfer mechanism mediated by Ag(I) oxidants.

Representative Preparation Procedure for Methyl 7-fluoro-1H-indazole-4-carboxylate

While specific literature on the exact preparation of this compound is limited, a plausible synthetic route based on the above methods is as follows:

Step Reaction Conditions Yield/Notes
1 Synthesis of 7-fluoroindazole core Reflux 2-fluorobenzaldehyde with hydrazine hydrate in aqueous medium for 12-48 h Moderate yield (~41%)
2 Introduction of carboxylate functionality Conversion of 7-fluoroindazole to 7-fluoroindazole-4-carboxylic acid via directed lithiation or electrophilic substitution Requires optimization
3 Esterification to methyl ester Reaction of carboxylic acid with methanol under acidic conditions or methylation with methyl iodide Yields up to 78% reported for positional isomers

Stock Solution Preparation and Formulation Data

For practical applications, this compound is prepared as stock solutions at varying concentrations. A typical preparation table is as follows:

Amount of Compound Volume of Solvent for 1 mM Solution (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 mg 5.1503 1.0301 0.515
5 mg 25.7516 5.1503 2.5752
10 mg 51.5033 10.3007 5.1503

The compound is typically dissolved in DMSO to prepare a master stock solution, which can then be diluted with co-solvents such as PEG300, Tween 80, corn oil, or water to achieve in vivo formulations. The preparation requires stepwise addition of solvents with physical methods (vortex, ultrasound, or hot water bath) to ensure clarity at each step.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Yield Range
Hydrazine hydrate reflux Simple, classical approach Long reaction times, moderate yields ~41%
Cu(I)/Cu(II)-catalyzed cyclization Mild conditions, good functional group tolerance Requires catalyst, sometimes higher cost Variable
Ag(I)-mediated oxidative C–H amination Efficient, broad substrate scope Requires silver salts, mechanistic complexity Not specified
Esterification from carboxylhydrazide High yield, straightforward Requires pure intermediate, multi-step 78%

Research Findings and Notes

  • The fluorine substitution at the 7-position influences the electronic properties of the indazole ring, affecting both reactivity during synthesis and biological activity.
  • Copper- and silver-mediated cyclizations represent modern, efficient methods that can be adapted for fluorinated substrates.
  • The esterification step is crucial for obtaining the methyl carboxylate derivative and can be optimized by choice of reagent and conditions.
  • Purity and crystallinity of the final product can be enhanced by recrystallization from ethyl acetate and n-heptane mixtures.
  • Stock solution preparation is standardized to facilitate biological testing and formulation development.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 7-fluoro-1H-indazole-4-carboxylate, a chemical compound with the molecular formula C9H7FN2O2C_9H_7FN_2O_2, has a molecular weight of approximately 194.16 g/mol . It is characterized by a fluorine atom at the 7-position of the indazole ring and a methyl ester at the 4-position. This compound is investigated for its potential applications in medicinal chemistry and various biological research fields due to its structure and properties.

Chemical Properties
this compound has several notable properties:

  • Molecular Weight Approximately 194.16 g/mol
  • Solubility Reported solubility is around 0.89 mg/ml to 1.04 mg/ml in water, indicating it is soluble .
  • Lipophilicity Log P values range from 1.31 to 2.25, suggesting moderate lipophilicity .
  • GI Absorption High gastrointestinal absorption
  • BBB Permeability Yes

Synthesis
The synthesis of this compound involves several steps of organic reactions, with methods optimized for large-scale synthesis, employing continuous flow reactors and automated purification systems to enhance yield and purity.

Applications
this compound is a fluorinated derivative of indazole, widely studied for its diverse biological activities, making it a valuable entity in medicinal chemistry and scientific fields:

  • Pharmaceutical Development It is used as a lead compound in drug discovery. The presence of fluorine enhances its stability, lipophilicity, and binding affinity to biological targets, making it valuable in pharmaceutical applications.
  • Enzyme Inhibition It is being explored for its potential to inhibit specific enzymes, which may lead to therapeutic applications.
  • Opioid Receptor Affinity Fluorine substitution on indoles affects binding affinity to opioid receptors .

Structural Similarities
Several compounds share structural similarities with this compound:

  • 7-Fluoro-1H-indazole-4-carboxylic acid : Similar structure but lacks the methyl group.
  • 6-Fluoroindazole : Lacks the carboxylic acid group and has potential for different biological activity.
  • Indazole : Basic structure without fluorine or carboxyl group, serving as a precursor in synthesis.

Reactivity
The chemical reactivity of this compound is influenced by its functional groups. Key reactions include:

  • Ester Hydrolysis : The methyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
  • Fluorination Reactions : The fluorine substituent can undergo further reactions, influencing the compound's properties .
  • Cycloaddition Reactions : Reactions involving the indazole ring system to form more complex structures.

Mechanism of Action

The mechanism by which Methyl 7-fluoro-1H-indazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. The fluorine atom and carboxylate group play crucial roles in binding to target proteins or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : Replacing indazole with indole (e.g., Methyl 7-fluoro-1H-indole-5-carboxylate) eliminates the N–N bond, affecting hydrogen-bonding capacity and metabolic stability .
  • Functional Groups : Carboxylic acid derivatives (e.g., 848678-59-1) exhibit higher polarity compared to methyl esters, influencing solubility and bioavailability .

Biological Activity

Methyl 7-fluoro-1H-indazole-4-carboxylate is a chemical compound with the molecular formula C9H7FN2O2C_9H_7FN_2O_2 and a molecular weight of approximately 194.17 g/mol. This compound is part of the indazole family, known for its diverse biological activities, including potential roles in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available literature and research findings.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • Fluorine Substitution : The presence of a fluorine atom at the 7-position of the indazole ring enhances its biological activity by influencing electronic properties and lipophilicity.
  • Carboxylate Group : This functional group contributes to the compound's reactivity and potential interactions with biological targets.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily attributed to its interactions with various enzymes and metabolic pathways. The following sections detail its specific activities and mechanisms.

1. Enzyme Interaction Studies

Research indicates that this compound can modulate enzyme activity, particularly affecting cytochrome P450 enzymes, which are crucial for drug metabolism:

  • Cytochrome P450 Inhibition : Interaction studies have shown that this compound can inhibit specific cytochrome P450 isoforms, potentially impacting drug metabolism and pharmacokinetics. Such inhibition is significant for understanding drug-drug interactions and optimizing therapeutic regimens .

2. Anticancer Potential

Indazole derivatives have been explored for their anticancer properties, and this compound may share similar potential:

3. Anti-inflammatory Activity

Compounds within the indazole class have been associated with anti-inflammatory effects:

  • Potential Applications : this compound may exhibit anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

StudyFindings
Study on Indazole DerivativesIndazoles have shown promising results in inhibiting various kinases involved in cancer progression .
Interaction with Cytochrome P450Demonstrated significant inhibition of CYP enzymes, impacting drug metabolism .
Anticancer ActivityStructural analogs have been shown to inhibit tumor growth in vitro, suggesting possible applications for methyl 7-fluoro derivatives .

Synthesis and Research Applications

The synthesis of this compound typically involves several key steps that allow for modifications to enhance biological activity:

  • Starting Materials : Common precursors include substituted indazoles.
  • Reactions : Nucleophilic substitutions or coupling reactions are often employed to introduce the carboxylate group and fluorine substituent.
  • Purification : The final product is purified to achieve high purity (typically around 95%) for research applications.

This compound's unique structure renders it valuable in both academic research and pharmaceutical development, particularly in exploring new therapeutic agents targeting metabolic pathways or cancer cells.

Q & A

Q. What are the standard synthetic routes for Methyl 7-fluoro-1H-indazole-4-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves cyclization of fluorinated precursors followed by esterification. For example, a modified Gould-Jacobs reaction can be employed, starting with a fluorinated aniline derivative undergoing cyclocondensation with a β-ketoester. Key steps include:

  • Cyclization : Heating at 120–140°C in a polar aprotic solvent (e.g., DMF) under inert atmosphere .
  • Regioselective fluorination : Fluorine is introduced via electrophilic substitution or via a pre-fluorinated building block to ensure positional specificity .
  • Esterification : Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) .

Q. Optimization Parameters :

  • Temperature control to avoid decarboxylation.
  • Use of sodium metabisulfite to stabilize intermediates during cyclization .

Q. How is the structural identity of this compound confirmed post-synthesis?

Methodological Answer: A multi-technique approach is essential:

  • X-ray crystallography : Resolve molecular geometry using programs like SHELXL or WinGX for refinement .
  • NMR spectroscopy :
    • 1^1H NMR: Peaks at δ 8.1–8.3 ppm (indazole H-3/H-5), δ 4.0 ppm (methyl ester), and coupling constants (e.g., 3JHF^3J_{H-F} ≈ 10 Hz) confirm fluorine placement .
    • 19^{19}F NMR: Single peak near δ -110 ppm (aromatic C-F) .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 195.1 (calculated for C₉H₇FN₂O₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for fluorinated indazole derivatives?

Methodological Answer: Discrepancies often arise from disordered fluorine atoms or twinning. Strategies include:

  • Data reprocessing : Use SHELXD for phase refinement and SHELXL for anisotropic displacement parameter modeling .
  • Validation tools : Check for overfitting using R-factor convergence and residual electron density maps .
  • Complementary techniques : Pair XRD with DFT calculations (e.g., Gaussian09) to validate bond lengths/angles .

Example : For this compound, discrepancies in C-F bond lengths (~1.34 Å vs. DFT-predicted 1.32 Å) may require reassessment of thermal motion parameters .

Q. What strategies improve regioselective fluorination in indazole synthesis?

Methodological Answer: Regioselectivity challenges arise due to competing electrophilic substitution pathways. Solutions include:

  • Directing groups : Use nitro or carboxylate groups to block undesired positions during fluorination .
  • Microwave-assisted synthesis : Enhances kinetic control, favoring para-fluorination over ortho/meta .
  • Catalytic systems : Pd/Cu-mediated C-H activation for late-stage fluorination .

Case Study : Fluorination of methyl 1H-indazole-4-carboxylate using Selectfluor® in acetonitrile at 80°C yields 85% para-fluorinated product .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 7-fluoro-1H-indazole-4-carboxylate
Reactant of Route 2
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Methyl 7-fluoro-1H-indazole-4-carboxylate

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